
1-Thiocoumarin, 3-amino-4-diethylamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thiocoumarin, 3-amino-4-diethylamino- is a derivative of thiocoumarin, a class of compounds where one or more oxygen atoms in the coumarin structure are replaced by sulfur. This substitution imparts unique chemical properties to the molecule, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 1-Thiocoumarin, 3-amino-4-diethylamino- typically involves the introduction of amino and diethylamino groups to the thiocoumarin scaffold. One common synthetic route starts with the preparation of the thiocoumarin core, followed by functionalization at specific positions. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations .
Industrial production methods for thiocoumarin derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Analyse Chemischer Reaktionen
1-Thiocoumarin, 3-amino-4-diethylamino- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified thiocoumarin derivatives with enhanced properties .
Wissenschaftliche Forschungsanwendungen
1-Thiocoumarin, 3-amino-4-diethylamino- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions, particularly in enzyme inhibition and protein binding studies.
Medicine: Thiocoumarin derivatives have shown potential as therapeutic agents, particularly in antimicrobial and anticancer research.
Wirkmechanismus
The mechanism of action of 1-Thiocoumarin, 3-amino-4-diethylamino- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or disruption of protein-protein interactions, which can result in therapeutic effects in disease models .
Vergleich Mit ähnlichen Verbindungen
1-Thiocoumarin, 3-amino-4-diethylamino- can be compared to other thiocoumarin derivatives, such as:
7-(N, N-diethylamino)-4-trifluoromethyl-2-thiocoumarin: Known for its use as a sensor for heavy metal pollution and bacterial contamination.
4-hydroxythiocoumarin: Used in various synthetic applications and known for its reactivity in sulfonylation reactions.
The uniqueness of 1-Thiocoumarin, 3-amino-4-diethylamino- lies in its specific functional groups, which impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
59647-36-8 |
|---|---|
Molekularformel |
C13H16N2OS |
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
3-amino-4-(diethylamino)thiochromen-2-one |
InChI |
InChI=1S/C13H16N2OS/c1-3-15(4-2)12-9-7-5-6-8-10(9)17-13(16)11(12)14/h5-8H,3-4,14H2,1-2H3 |
InChI-Schlüssel |
IELZNSLIOHAMQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C(=O)SC2=CC=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



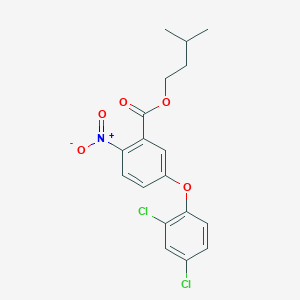
![Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]-](/img/structure/B14618588.png)

![1-(3-heptoxypropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14618593.png)
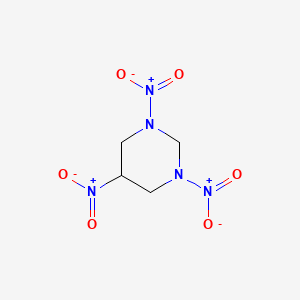


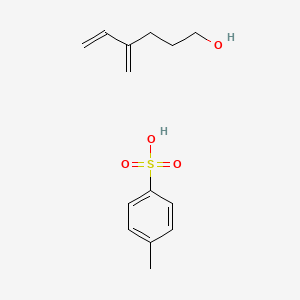

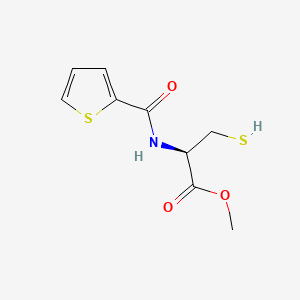
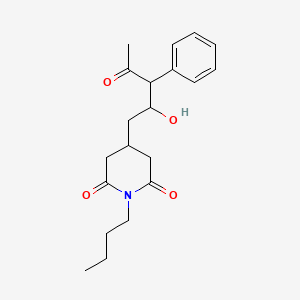
![(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione](/img/structure/B14618646.png)

